molecular formula C25H19ClFN3O3S B3015317 N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894552-63-7

N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B3015317
CAS No.: 894552-63-7
M. Wt: 495.95
InChI Key: IMGKTUYUXWVROO-UHFFFAOYSA-N
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Description

This compound belongs to the spiro[indoline-thiazolidine] class, characterized by a fused indoline-thiazolidine ring system with a dioxo moiety and substituted acetamide side chains. The 2-chlorobenzyl and 4-fluorophenyl groups confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O3S/c26-20-7-3-1-5-16(20)13-28-22(31)14-29-21-8-4-2-6-19(21)25(24(29)33)30(23(32)15-34-25)18-11-9-17(27)10-12-18/h1-12H,13-15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGKTUYUXWVROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-viral, and antibacterial properties, supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H14Cl2FN3O6SC_{23}H_{14}Cl_2FN_3O_6S, with a molecular weight of 550.3 g/mol. The structure features a spiro-indoline-thiazolidine framework that contributes to its biological activity.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. For instance, in vitro tests demonstrated that it induces apoptosis in MCF cell lines at a concentration of 25.72 ± 3.95 μM. Additionally, in vivo studies showed significant suppression of tumor growth in mice treated with this compound compared to control groups .

Table 1: Anti-Cancer Activity Data

Study ReferenceCell LineIC50 (μM)Effect
MCF-725.72Induces apoptosis
Tumor-bearing miceN/ASuppresses tumor growth

2. Anti-Viral Activity

The compound has been reported to inhibit the protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, which is crucial for its virulence. This inhibition interferes with signal transduction pathways in macrophages, indicating potential as an anti-virulence agent .

Table 2: Anti-Viral Activity

Target PathogenMechanism of ActionReference
Mycobacterium tuberculosisInhibits PtpB

3. Antibacterial Activity

The antibacterial efficacy of the compound has also been examined against various bacterial strains. It exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like norfloxacin.

Table 3: Antibacterial Activity Data

Bacterial StrainMIC (μg/mL)Comparison AntibioticMIC (μg/mL)
Staphylococcus aureus2Norfloxacin2
Methicillin-resistant S. aureus4Chloromycin7

Case Studies

Several case studies have been documented regarding the therapeutic potential of this compound:

  • Case Study on Tumor Growth Suppression :
    A study conducted on mice bearing tumors revealed that treatment with this compound led to a statistically significant reduction in tumor size compared to untreated controls .
  • Clinical Implications for Antiviral Activity :
    Research indicated that the compound's ability to inhibit PtpB could be leveraged for developing new therapeutic strategies against tuberculosis, particularly in drug-resistant strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1-Benzyl-3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidine]-5'-acetic acid
  • Key Differences : Replaces the 2-chlorobenzyl group with a benzyl moiety and substitutes the acetamide side chain with a carboxylic acid group.
  • Impact : The carboxylic acid enhances hydrophilicity but reduces membrane permeability compared to the acetamide in the target compound. The 4-chlorophenyl group (vs. 4-fluorophenyl) may alter halogen bonding interactions in biological targets .
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'yl)acetamide
  • Key Differences : Incorporates a benzo[d]thiazolylthio group instead of the 2-chlorobenzyl substituent.
Spiro[indole-3,5'-[1,3]-thiazole[4,5-c]isoxazol]-2(1H)-ones
  • Key Differences : Features an isoxazole-thiazole fused system instead of thiazolidine.
  • Impact : The additional nitrogen in isoxazole may improve binding to enzymes like DNA gyrase, as evidenced by superior antimicrobial activity in related compounds .

Key Observations :

  • The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl analogs due to reduced susceptibility to oxidative dehalogenation.
  • The acetamide side chain likely improves pharmacokinetic properties (e.g., oral bioavailability) over carboxylic acid derivatives .

Physicochemical and Crystallographic Insights

  • Solubility : The 2-chlorobenzyl group increases lipophilicity (logP ≈ 3.5 estimated) compared to unsubstituted benzyl analogs (logP ≈ 2.8) .
  • Crystal Packing : Analogous spiro compounds (e.g., N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide) exhibit intermolecular N–H···O hydrogen bonding, stabilizing the lattice. The target compound’s 4-fluorophenyl group may introduce C–F···π interactions, enhancing crystalline stability .

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